3,4-Dimethoxybenzyl alcohol

概述

描述

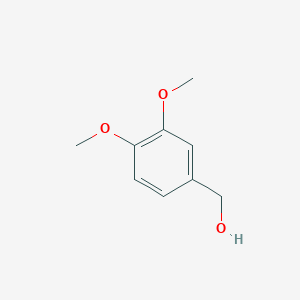

3,4-Dimethoxybenzyl alcohol (CAS: 93-03-8), also known as veratryl alcohol, is a non-phenolic aromatic alcohol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It features a benzyl alcohol backbone substituted with two methoxy (–OCH₃) groups at the 3- and 4-positions of the aromatic ring. This compound is a secondary metabolite of lignin-degrading fungi, such as Phanerochaete chrysosporium, and acts as a natural redox mediator in lignin peroxidase (LiP)-catalyzed reactions . Its electron-rich aromatic structure enables resonance stabilization, making it a critical substrate for studying ligninolytic enzyme mechanisms and pollutant degradation . Industrially, it is used in synthesizing cyclotriveratrylene (host-guest chemistry) and as a fuel in microbial fuel cells .

准备方法

合成路线和反应条件: 藜芦醇可以通过还原茴香醛来合成。一种常见的方法是用硼氢化钠作为还原剂。反应通常在异丙醇等有机溶剂中进行,产物通过溶剂萃取和真空蒸馏纯化 .

工业生产方法: 在工业环境中,藜芦醇通常通过多步法生产。第一步是将愈创木酚氧化为茴香醛,然后使用合适的还原剂将茴香醛还原为藜芦醇。这种方法可确保最终产品的产率高和纯度高 .

反应类型:

常见试剂和条件:

主要生成产物:

氧化: 主要产物是茴香醛。

还原: 主要产物是愈创木酚。

科学研究应用

Biochemical Studies

DMBA is recognized for its role as a secondary metabolite in lignin degradation, particularly in fungal species like Phanerochaete chrysosporium. This compound is essential for understanding lignin biochemistry and its potential for biofuel production .

Lignin Transformation

Research indicates that DMBA can be utilized in the transformation of lignin-derived compounds into valuable biofuels and aromatic chemicals. Its application in this field highlights its significance in sustainable chemistry and renewable energy sources .

Pharmaceutical Intermediates

DMBA serves as an important intermediate in the synthesis of various pharmaceuticals, including tetrahydropalmatine, which has analgesic properties. The synthesis methods often involve bromination or chlorination reactions to produce derivatives that are further used in medicinal chemistry .

Case Study 1: Lignin Degradation

A study focusing on the degradation of lignin by Phanerochaete chrysosporium demonstrated that DMBA is produced during the metabolic process. This finding supports the compound's role in bioremediation and environmental sustainability efforts by utilizing fungi to break down complex lignin structures .

Case Study 2: Synthesis of Tetrahydropalmatine

Research conducted on the synthesis of tetrahydropalmatine from DMBA revealed efficient methodologies that enhance yield while minimizing by-products. The study emphasized the importance of optimizing reaction conditions to achieve higher purity levels in pharmaceutical applications .

作用机制

藜芦醇在白色腐朽真菌产生的木质素过氧化物酶降解木质素过程中充当氧化还原介体。它与酶的活性位点结合并发生氧化,促进木质素分解为更小的分子。藜芦醇与木质素过氧化物酶的结合涉及与酸性氨基酸的氢键相互作用以及与其他残基的疏水相互作用 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares 3,4-dimethoxybenzyl alcohol with substituted benzyl alcohols and related aromatic alcohols:

Adsorption Efficiency

In adsorption studies using activated carbon impregnated with SiO₂ nanoparticles, this compound exhibited superior removal efficiency (98.5%) compared to phenol (97.9%) due to its resonance-stabilized aromatic ring and strong π-bond interactions with carboxyl groups on the adsorbent . The Freundlich isotherm parameters (Table 4 in ) revealed a higher equilibrium constant (K) for this compound, indicating stronger affinity for activated carbon surfaces.

Enzymatic Oxidation and Redox Activity

- Lignin Peroxidase (LiP) Interactions: this compound is oxidized by LiP to veratraldehyde and quinones, while also protecting LiP from H₂O₂-induced inactivation. In contrast, 4-methoxybenzyl alcohol and benzyl alcohol are less effective mediators due to weaker electron-donating capabilities .

- Substrate Specificity : The recombinant aryl-alcohol dehydrogenase PcAad1p showed higher activity toward this compound than toward 3,5-dimethoxy or 4-hydroxy derivatives, highlighting the importance of substituent positioning .

Key Research Findings

Adsorption Mechanisms

- The methoxy groups enhance adsorption via hydrogen bonding with SiO₂ nanoparticles and dipole interactions, achieving near-complete removal from aqueous solutions .

- Freundlich model parameters: K = 15.2 mg/g, n = 2.1 (indicating favorable adsorption) .

Oxidation Products

- LiP-mediated oxidation yields veratraldehyde, 4,5-dimethoxy-3,5-cyclohexadiene-1,2-dione, and lactones, demonstrating its role in aromatic ring cleavage .

生物活性

3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is an organic compound with significant biological activity, particularly in the context of lignin degradation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant studies.

- Chemical Formula : CHO

- Molecular Weight : 168.19 g/mol

- CAS Number : 93-03-8

- Synonyms : Veratryl alcohol, (3,4-Dimethoxyphenyl)methanol

This compound plays a crucial role in the degradation of lignin by certain fungi, particularly Phanerochaete chrysosporium. This compound is synthesized by the fungus and serves multiple functions:

- Induction of Enzyme Expression : It induces the expression of lignin peroxidase (LiP), an enzyme essential for lignin breakdown.

- Protection Against Inactivation : Veratryl alcohol protects LiP from inactivation by hydrogen peroxide (HO).

- Radical Mediator : It acts as a radical mediator in the oxidation of manganese ions (Mn), facilitating the formation of manganese(III) ions (Mn), which are critical for further oxidation processes.

Key Findings from Research

A study demonstrated that veratryl alcohol is necessary for the formation of reactive oxygen species during lignin degradation. In the presence of LiP, Mn, and HO, Mn was formed only when veratryl alcohol was included in the reaction mixture, indicating its role in generating active oxygen species .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity, which may contribute to its protective effects in biological systems. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies have shown that veratryl alcohol possesses antimicrobial properties against various pathogens. This activity may be attributed to its structural characteristics that allow it to interact with microbial membranes.

Case Studies and Experimental Evidence

常见问题

Basic Research Questions

Q. What is the role of methoxy (-OCH₃) groups in 3,4-dimethoxybenzyl alcohol’s adsorption behavior on activated carbon?

The methoxy groups enhance adsorption by generating resonance effects in the aromatic ring, increasing electron cloud density. This promotes interactions (π-π stacking, hydrogen bonding) with oxygenated functional groups on activated carbon. Freundlich isotherm analysis shows high correlation (R² = 0.979–0.992), indicating heterogeneous surface adsorption. Higher removal efficiency (98.5% vs. 97.9% for phenol) is attributed to these electronic effects .

Q. How is this compound synthesized, and what are common derivatization methods?

A standard synthesis involves acetylation: this compound reacts with acetic anhydride and sodium acetate at room temperature, yielding 3,4-dimethoxybenzyl acetate (89% yield). Purification includes ethyl acetate extraction and washing with NaHCO₃ and brine . Derivatization is critical for enhancing solubility or stability in analytical protocols.

Q. Why is this compound used as a substrate in ligninolytic enzyme assays?

It serves as a non-phenolic surrogate for lignin in studying lignin peroxidase (LiP) activity. LiP oxidizes veratryl alcohol to veratraldehyde, avoiding interference from phenolic auto-oxidation. It also protects LiP from H₂O₂-induced inactivation and prevents accumulation of inactive LiP III intermediates .

Advanced Research Questions

Q. How do adsorption models (Freundlich vs. Langmuir) explain the removal of this compound on SiO₂-impregnated activated carbon?

Freundlich isotherms better fit experimental data (R² > 0.97) compared to Langmuir (R² = 0.934–0.981), suggesting multilayer adsorption on heterogeneous surfaces. The Freundlich parameter n (1.12–1.35) indicates favorable adsorption, while Langmuir qmax values (56.6–66.9 mg/g) reflect capacity variations with SiO₂ nanoparticle concentrations (1,800–5,400 mg/L) .

Q. What is the mechanism behind this compound’s role in mediating Mn²⁺ oxidation by lignin peroxidase (LiP)?

Veratryl alcohol acts as a radical mediator in LiP-catalyzed Mn²⁺ oxidation. In the presence of oxalate and O₂, LiP generates oxalate radicals (CO₂⁻•), which decay to CO₂ and O₂⁻•. The latter oxidizes Mn²⁺ to Mn³⁺, a key lignin-depolymerizing agent. Veratryl alcohol stabilizes reactive intermediates and amplifies radical chain reactions .

Q. How do SiO₂ nanoparticles enhance activated carbon’s adsorption capacity for this compound?

SiO₂ increases specific surface area (SSA) and introduces mesopores, improving accessibility. At 5,400 mg/L SiO₂, phenol adsorption rises by 45.3% (qmax = 39.5 mg/g vs. 21.6 mg/g without SiO₂). For this compound, optimal SiO₂ loading (1,800–3,600 mg/L) boosts qmax to 66.9 mg/g via dipole interactions and hydrogen bonding with methoxy groups .

Q. Methodological Considerations

Q. How should researchers design experiments to compare adsorption isotherms for this compound?

- Use batch adsorption studies with varying initial concentrations (e.g., 10–200 mg/L).

- Analyze equilibrium data via linear/non-linear regression for Freundlich (log qₑ vs. log Cₑ) and Langmuir (Cₑ/qₑ vs. Cₑ) models.

- Validate with statistical metrics (R², RMSE) and thermodynamic parameters (ΔG, ΔH) .

Q. What analytical techniques are suitable for quantifying this compound in enzymatic assays?

属性

IUPAC Name |

(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGPRYNGFWGMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059076 | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-03-8 | |

| Record name | Veratryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4T4A711H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。